![molecular formula C20H19N3O4 B2498574 3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034489-73-9](/img/structure/B2498574.png)
3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a unique structure that combines a biphenyl moiety with an azetidinyl and imidazolidine-2,4-dione framework
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and azetidine moieties have been known to interact with a broad range of biological targets .
Mode of Action
Compounds containing imidazole and azetidine moieties are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
-
Formation of the Biphenyl Ether: : The initial step involves the synthesis of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide in the presence of a suitable solvent like dimethylformamide (DMF).
-
Acetylation: : The biphenyl ether is then acetylated using acetyl chloride in the presence of a base such as pyridine to form the acetylated biphenyl ether.
-
Azetidin-3-yl Formation: : The acetylated biphenyl ether undergoes a cyclization reaction with azetidine-3-carboxylic acid under acidic conditions to form the azetidin-3-yl intermediate.
-
Imidazolidine-2,4-dione Formation: : Finally, the azetidin-3-yl intermediate is reacted with urea under heating conditions to form the imidazolidine-2,4-dione ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidinyl and imidazolidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Biphenyl carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its structure allows for the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione: Similar structure but with a phenoxy group instead of a biphenyl group.
3-(1-(2-(4-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione: Contains a methoxy-substituted phenyl group.
Uniqueness
The presence of the biphenyl moiety in 3-(1-(2-([1,1’-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione provides unique steric and electronic properties that can enhance its interaction with biological targets compared to similar compounds. This structural feature can lead to improved pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-[2-(4-phenylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18-10-21-20(26)23(18)16-11-22(12-16)19(25)13-27-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSVBGPHBBAWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
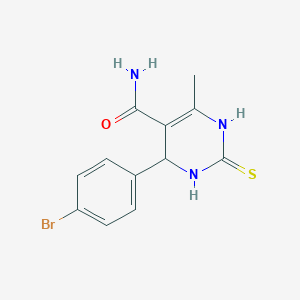
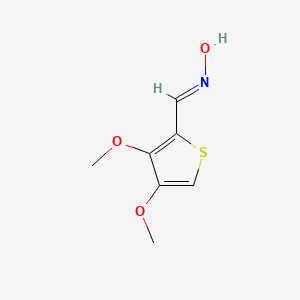
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)
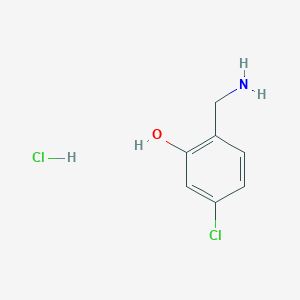
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)
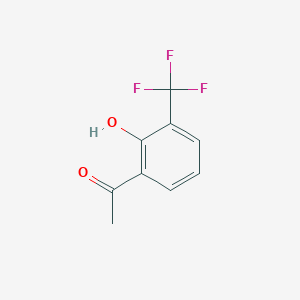
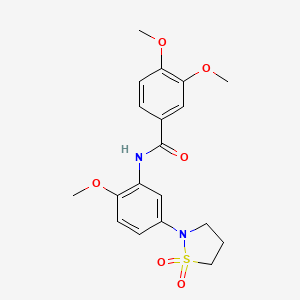
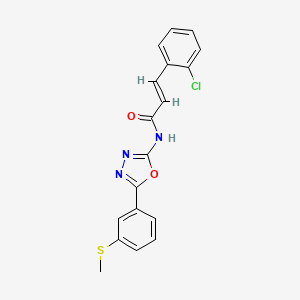
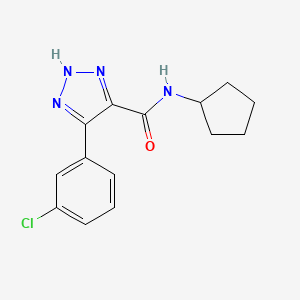
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)
![N-[4-(thiophen-2-yl)oxan-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B2498514.png)
